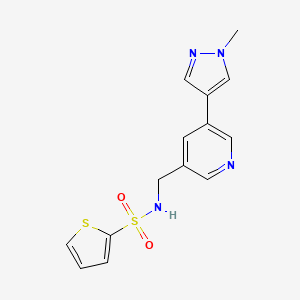

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine core substituted with a 1-methylpyrazole moiety at the 5-position and a thiophene-2-sulfonamide group linked via a methylene bridge. This compound combines multiple pharmacophoric elements:

- 1-Methylpyrazole: Enhances metabolic stability and modulates electronic properties.

- Thiophene sulfonamide: A sulfonamide group attached to a sulfur-containing heterocycle, which may influence solubility and target binding.

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c1-18-10-13(9-16-18)12-5-11(6-15-8-12)7-17-22(19,20)14-3-2-4-21-14/h2-6,8-10,17H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFSMUNLIWGZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Pyridine Ring Functionalization: The pyridine ring is often functionalized through halogenation followed by nucleophilic substitution reactions.

Coupling Reactions: The pyrazole and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions to industrial scales.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonamide group.

Reduction: Reduction reactions can target the nitro groups if present on the pyridine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonamide group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

2. Anti-inflammatory Properties

Pyrazole-containing compounds are recognized for their anti-inflammatory effects. Research indicates that derivatives can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized various pyrazole derivatives and evaluated their anticancer activity. One derivative exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating potent antitumor activity . The structure–activity relationship (SAR) analysis revealed that modifications in the pyrazole ring significantly influenced biological activity.

Case Study 2: Multicomponent Reactions for Bioactive Molecules

Research on multicomponent reactions has facilitated the synthesis of biologically active molecules containing pyrazole frameworks. These methods have been applied to create compounds with enhanced efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can engage in hydrogen bonding and π-π stacking interactions with the active sites of proteins, while the thiophene sulfonamide group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Core Structural Differences

The target compound is compared below with structurally related sulfonamide and heterocyclic derivatives from the literature:

Functional Group Analysis

- Sulfonamide vs. Benzamide : The target’s thiophene sulfonamide group likely improves solubility in polar solvents compared to benzamide derivatives (e.g., 4d, 4e), which exhibit higher melting points (180–220°C) due to rigid aromatic stacking .

- Pyrazole Substitution : The 1-methylpyrazole group in the target is shared with compounds in and , which may confer metabolic stability over unsubstituted pyrazoles.

- Heterocyclic Linkers : Thiophene (target) vs. thiadiazole (6a-o ) alters electronic properties; thiophene’s lower electronegativity may reduce reactivity compared to thiadiazole.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

1. Structural Overview

The compound features a unique arrangement of heterocyclic rings, including a pyrazole, pyridine, and thiophene moiety. These structural characteristics contribute to its biological activity by enabling interactions with various molecular targets.

2. Synthesis of the Compound

The synthesis typically involves multi-step organic reactions:

- Initial Preparation : The pyrazole and pyridine intermediates are synthesized through cyclization reactions involving hydrazines and aldehydes.

- Coupling : These intermediates are then coupled with thiophene derivatives.

- Finalization : The final compound is formed through the creation of a sulfonamide linkage using coupling agents like EDCI and catalysts such as DMAP.

3.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 10 | 0.25 | S. epidermidis |

3.2 Anticancer Potential

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF7, HepG2) revealed significant cytotoxic effects with IC50 values ranging from 3.25 mg/mL to 49.85 μM .

The biological activity of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions:

- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : It can bind to receptors, altering signaling pathways that contribute to disease progression.

5. Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity against multidrug-resistant strains, confirming the potential of thiophene-bearing pyrazole derivatives in overcoming resistance mechanisms .

- Cancer Therapeutics : Research has shown that compounds similar to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide effectively induce apoptosis in cancer cells, supporting their development as anticancer agents .

Q & A

Basic: What synthetic routes are commonly employed for preparing this sulfonamide derivative, and what critical steps ensure high yield and purity?

Answer:

The synthesis typically involves sequential coupling reactions. Key steps include:

- Pyrazole-Pyridine Coupling : Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazole moiety to the pyridine ring, using Pd catalysts and optimized base conditions (e.g., K₂CO₃ in DMF/H₂O) .

- Sulfonamide Formation : Reaction of the pyridine-methyl intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.

Critical Parameters : - Strict anhydrous conditions during sulfonylation to avoid hydrolysis.

- Monitoring reaction progress via TLC or HPLC to minimize byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Answer:

- 1H/13C NMR : Assign peaks for pyrazole (δ 7.5–8.0 ppm), pyridine (δ 8.5–9.0 ppm), and sulfonamide (δ 3.5–4.0 ppm for CH₂) .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.

- X-Ray Crystallography : Resolve spatial arrangement of the pyrazole-pyridine-thiophene core (e.g., C–C bond lengths: ~1.48 Å; torsion angles: <5° deviation) .

- FT-IR : Validate sulfonamide S=O stretches (1350–1300 cm⁻¹) and N–H bending (1540 cm⁻¹) .

Advanced: How can reaction conditions be optimized to suppress byproducts during pyrazole-pyridine coupling?

Answer:

Variables to Test :

- Catalyst Loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% to minimize metal residues.

- Solvent Systems : Replace DMF with toluene/ethanol (3:1) to enhance regioselectivity .

- Temperature : Lower from 100°C to 80°C to prevent decomposition.

Analytical Methods : - HPLC-PDA : Track side products (e.g., dehalogenated pyridine) at 254 nm .

- 19F NMR : Monitor fluorine-containing intermediates if fluorinated reagents are used .

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Answer:

Methodological Approaches :

- Purity Verification : Use LC-MS to confirm >98% purity; impurities >0.5% may skew results .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5), ionic strength, and ATP concentration (for kinase assays).

- Structural Confirmation : Re-analyze batch-specific samples via X-ray to rule out polymorphic variations .

Case Study : Inconsistent IC₅₀ values for similar triazole-sulfonamides were traced to residual DMSO in stock solutions .

Advanced: What computational strategies predict binding affinity with enzymatic targets like kinases?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with Lys68 and π-π stacking with Phe80) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonamide-protein complex.

- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic attack sites on the thiophene ring .

Basic: What physicochemical properties influence solubility and bioavailability?

Answer:

- logP : Predicted ~2.1 (moderate lipophilicity) via ACD/Labs.

- pKa : Sulfonamide NH (~9.5) and pyridine N (~4.2) affect ionization in physiological pH .

- Thermal Stability : DSC/TGA shows decomposition >200°C, suitable for room-temperature storage .

Advanced: How to design SAR studies targeting the thiophene sulfonamide moiety?

Answer:

- Analog Synthesis : Replace thiophene with furan or benzene sulfonamides; modify methylpyrazole to ethyl or halogenated variants .

- Biological Testing : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo assays.

- Data Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends .

Advanced: What analytical methods validate stability under long-term storage?

Answer:

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC for hydrolysis products (e.g., free sulfonic acid).

- Light Sensitivity : UV irradiation (ICH Q1B) to detect photolytic cleavage of the pyrazole-methyl bond .

- Cryopreservation : Store at -20°C under argon with desiccant; reconstitute in DMSO-d6 for NMR stability checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.